molecular formula C18H20N2O3 B5408597 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE

Cat. No.: B5408597
M. Wt: 312.4 g/mol
InChI Key: NPHLWIBSPQANJC-UHFFFAOYSA-N
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Description

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 2-(2-methylphenyl)ethan-1-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14-5-2-3-6-15(14)13-17(21)19-8-10-20(11-9-19)18(22)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLWIBSPQANJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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